2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide
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Overview
Description
2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Mannich condensation reaction, which involves the reaction of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom . The reaction conditions often include solvents like ethanol and dimethylformamide (DMF), with the mixture being warmed on a water bath at around 60°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization from absolute ethanol .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: A Mannich base with similar structural features.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound featuring a morpholine ring.
Uniqueness
2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide stands out due to its unique combination of a morpholine ring, benzoxazole moiety, and pyridine carboxamide group.
Properties
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-17-13(2-1-5-19-17)18(24)20-12-3-4-16-14(10-12)15(21-26-16)11-22-6-8-25-9-7-22/h1-5,10H,6-9,11H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOHGXXAXGXQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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